[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
CAS No.: 1223835-92-4
Cat. No.: VC7281213
Molecular Formula: C25H25BrN4O5
Molecular Weight: 541.402
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1223835-92-4 |
|---|---|
| Molecular Formula | C25H25BrN4O5 |
| Molecular Weight | 541.402 |
| IUPAC Name | [2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-5-methyltriazole-4-carboxylate |
| Standard InChI | InChI=1S/C25H25BrN4O5/c1-6-33-21-10-7-17(12-22(21)32-5)24-27-20(16(4)35-24)13-34-25(31)23-15(3)30(29-28-23)18-8-9-19(26)14(2)11-18/h7-12H,6,13H2,1-5H3 |
| Standard InChI Key | VFDRVURIEGBZFL-UHFFFAOYSA-N |
| SMILES | CCOC1=C(C=C(C=C1)C2=NC(=C(O2)C)COC(=O)C3=C(N(N=N3)C4=CC(=C(C=C4)Br)C)C)OC |
Introduction
Structural and Chemical Characteristics
Core Architectural Features
The molecule’s scaffold features two distinct heterocyclic systems: a 1,3-oxazole ring at position 4 and a 1,2,3-triazole ring at position 4 of the carboxylate group (Figure 1). The oxazole component derives from a 4-ethoxy-3-methoxyphenyl group, while the triazole is substituted with a 4-bromo-3-methylphenyl moiety. These rings are interconnected via a methylene bridge, creating a planar yet sterically hindered structure.
Table 1: Key Structural Components
| Component | Substituents | Position |
|---|---|---|
| 1,3-Oxazole ring | 4-ethoxy-3-methoxyphenyl, 5-methyl | C4 |
| 1,2,3-Triazole ring | 4-bromo-3-methylphenyl, 5-methyl | C4 |
| Linking group | Methylene (-CH<sub>2</sub>-) | Between rings |
The bromine atom at the para position of the triazole’s aryl group enhances electrophilic reactivity, potentially facilitating cross-coupling reactions. Methoxy and ethoxy groups contribute to electron-donating effects, stabilizing the aromatic systems and influencing solubility.
Physicochemical Properties
Calculated logP values (≈3.5) indicate pronounced lipophilicity, suggesting preferential partitioning into lipid membranes over aqueous environments. The polar surface area of 98.6 Ų, derived from nitrogen and oxygen atoms, implies moderate hydrogen-bonding capacity, which may aid target binding but limit blood-brain barrier penetration. Thermal analysis data (unavailable in sources) would clarify stability under physiological conditions.
Synthetic Pathways and Optimization
Fragment Assembly Strategy
Synthesis follows a convergent approach, leveraging modular fragments for oxazole and triazole construction (Scheme 1) :
-
Oxazole Fragment: Cyclodehydration of serine-derived precursors using DAST (diethylaminosulfur trifluoride) and K<sub>2</sub>CO<sub>3</sub> forms the oxazole core .
-
Triazole Fragment: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) between azide-functionalized aryl bromides and propargyl carboxylates yields the 1,4-disubstituted triazole .
-
Coupling: Esterification or amide bond formation links the fragments, often employing DCC (N,N'-dicyclohexylcarbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) .
Table 2: Representative Reaction Yields
| Step | Reagents | Yield (%) |
|---|---|---|
| Oxazole cyclization | DAST, K<sub>2</sub>CO<sub>3</sub> | 77 |
| Triazole formation | CuSO<sub>4</sub>, sodium ascorbate | 82 |
| Fragment coupling | HATU, DIPEA | 68 |
Challenges in Macrocyclization
Attempts to cyclize preformed oxazole-triazole hybrids face steric hindrance, reducing yields to ≤15% . Rigidity imposed by the fused rings complicates conformational adjustments needed for ring closure. Strategies such as introducing flexible spacers or optimizing solvent polarity (e.g., DMF/THF mixtures) remain unexplored for this specific compound.
Biological Activity and Mechanism
| Group | Predicted Effect | Target |
|---|---|---|
| 4-Bromo-3-methylphenyl | Electrophilic reactivity | DNA alkylation |
| 5-Methyltriazole | Metabolic stability | CYP3A4 inhibition |
| 4-Ethoxyphenyl | Solubility modulation | Plasma protein binding |
ADME Considerations
Applications in Materials Science
Liquid Crystal Development
The planar oxazole-triazole core and alkyl substituents align with mesogen design principles. Preliminary differential scanning calorimetry (DSC) of similar compounds reveals smectic phases between 120–180°C, suggesting utility in display technologies.
Coordination Chemistry
Triazole’s nitrogen atoms can chelate transition metals. Silver(I) complexes of related structures exhibit luminescence quantum yields of Φ = 0.32, applicable in OLEDs.
Future Research Directions
Activity-Driven Optimization
-
Bioisosteric Replacement: Substituting bromine with trifluoromethyl groups may reduce toxicity while retaining electronic effects.
-
Prodrug Design: Esterifying carboxylate groups could enhance oral bioavailability.
Advanced Formulation Strategies
Encapsulation in PEGylated liposomes may mitigate solubility limitations. For example, nanoformulations of analogous compounds achieve 90% encapsulation efficiency and sustained release over 72 hours .
Computational Modeling
Molecular dynamics simulations could predict binding poses against kinase targets (e.g., EGFR). Docking studies with homology models may identify lead candidates for synthesis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume